Benzylbis(2-hydroxypropyl)amine-d12
Description
Benzylbis(2-hydroxypropyl)amine-d12 is a deuterated tertiary amine featuring a benzyl group and two 2-hydroxypropyl substituents. The "d12" designation indicates that twelve hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling enhances the compound’s utility in quantitative mass spectrometry and metabolic tracing studies, where deuterium acts as a non-radioactive tracer . The compound is typically synthesized for specialized research applications, including pharmacokinetic studies and environmental toxicology, due to its stability and detectability in analytical workflows .
Properties
Molecular Formula |
C₁₃H₉D₁₂NO₂ |
|---|---|
Molecular Weight |
235.39 |
Synonyms |
1,1’-(Benzylimino)di-2-propanol-d12; 1,1’-[(Phenylmethyl)imino]bis[2-propanol]-d12; N-Benzyl-N,N-bis(2-hydroxypropyl)amine-d12; NSC 34080-d12 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Bis(2-hydroxypropyl)nitrosamine (DHPN)
Structural Differences :
- DHPN (CAS 53609-64-6) replaces the benzyl group in Benzylbis(2-hydroxypropyl)amine-d12 with a nitroso (-N=O) group.
Benzylbis(2-hydroxypropyl) Ammonium Chloride Derivatives
Structural Differences :
Non-Deuterated Analogs
Key Differences :
- Non-deuterated Benzylbis(2-hydroxypropyl)amine lacks isotopic labeling, reducing its utility in tracer studies.
Stability and Detection :
- The deuterated form offers superior metabolic stability due to the kinetic isotope effect, which slows bond cleavage in biological systems .
- Mass spectrometry distinguishes the deuterated compound (higher molecular weight) from its non-deuterated counterpart, enabling precise quantification .
Data Tables
Table 1: Structural and Functional Comparison
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